(2R,3S)-3-Chloro-2-ethoxyoxane

Description

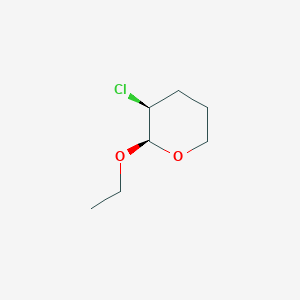

(2R,3S)-3-Chloro-2-ethoxyoxane is a chiral oxane derivative characterized by a six-membered oxygen-containing ring (oxane) substituted with a chlorine atom at the 3-position and an ethoxy group at the 2-position. Its stereochemistry is defined by the (2R,3S) configuration, which significantly influences its reactivity, physical properties, and biological interactions. This compound is of interest in organic synthesis, particularly in stereoselective reactions and as a precursor for pharmaceuticals or agrochemicals. Its structural complexity and stereochemical features necessitate careful comparison with analogous compounds to understand its unique behavior.

Properties

CAS No. |

6559-31-5 |

|---|---|

Molecular Formula |

C7H13ClO2 |

Molecular Weight |

164.63 g/mol |

IUPAC Name |

(2R,3S)-3-chloro-2-ethoxyoxane |

InChI |

InChI=1S/C7H13ClO2/c1-2-9-7-6(8)4-3-5-10-7/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |

InChI Key |

OZJLVSAMSVIOFG-NKWVEPMBSA-N |

Isomeric SMILES |

CCO[C@H]1[C@H](CCCO1)Cl |

Canonical SMILES |

CCOC1C(CCCO1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Chloro-2-ethoxyoxane typically involves the epoxidation of alkenes followed by ring-opening reactions. One common method is the epoxidation of an alkene using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA), followed by the nucleophilic attack of an ethoxy group to form the desired oxane ring . The reaction conditions often require careful control of temperature and solvent to ensure high yield and stereoselectivity.

Industrial Production Methods

Industrial production of (2R,3S)-3-Chloro-2-ethoxyoxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Chloro-2-ethoxyoxane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Ring-Opening Reactions: The oxane ring can be opened by nucleophiles, leading to the formation of linear or branched compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature, solvent, and reaction time, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxanes, while ring-opening reactions can produce a range of linear or branched compounds with different functional groups.

Scientific Research Applications

(2R,3S)-3-Chloro-2-ethoxyoxane has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Chloro-2-ethoxyoxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the presence of the chlorine atom and the ethoxy group can influence the compound’s reactivity and selectivity in biological systems. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other enzymatic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2R,3S)-3-Chloro-2-ethoxyoxane with structurally related compounds, focusing on stereochemistry, substituent effects, and physicochemical properties. Thus, this comparison is based on general principles of organic chemistry and hypothetical analogs.

Table 1: Structural and Stereochemical Comparison

| Compound | Core Structure | Substituents | Stereochemistry | Key Properties |

|---|---|---|---|---|

| (2R,3S)-3-Chloro-2-ethoxyoxane | Oxane ring | 3-Cl, 2-OCH₂CH₃ | Chiral (R,S) | High polarity, moderate stability |

| (3S)-3-Chlorohexane | Linear hexane | 3-Cl | Chiral (S) | Low polarity, volatile |

| 2-Ethoxyoxane | Oxane ring | 2-OCH₂CH₃ | Achiral | Moderate polarity |

| 3-Chlorooxane | Oxane ring | 3-Cl | Racemic or chiral | Polarity depends on configuration |

Key Findings:

Stereochemical Impact: The (2R,3S) configuration in the target compound introduces steric and electronic effects absent in achiral analogs like 2-ethoxyoxane. In contrast, (3S)-3-chlorohexane lacks ring strain and oxygen-based polarity, leading to lower boiling points and different reactivity patterns .

Substituent Effects: The ethoxy group at C2 increases steric bulk and electron-donating effects compared to simpler chlorooxanes. This may stabilize certain transition states in nucleophilic substitutions. The chlorine atom at C3 contributes to dipole moments and may participate in halogen bonding, a feature absent in non-halogenated oxanes.

Physicochemical Properties :

- Compared to linear analogs like (3S)-3-chlorohexane, the oxane ring in the target compound reduces conformational flexibility, increasing melting points and reducing volatility.

- The ethoxy group enhances solubility in polar solvents relative to unsubstituted 3-chlorooxane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.